molecular formula C10H13N3O6S B8278203 4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

Cat. No. B8278203
M. Wt: 303.29 g/mol
InChI Key: LIBCOPZEPSXRRK-UHFFFAOYSA-N
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Patent
US03971819

Procedure details

Isopropylamine (120 ml) and water (8 ml) were added to 4-chloro-3-nitro-5-sulphamyl-benzoic acid (22.4 g), while cooling. Then the reaction mixture was stirred for 5 days at room temperature. After evaporation in vacuo, the residue was triturated with 4N hydrochloric acid, after which the resulting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid was collected by suction. After recrystallization from aqueous ethanol, the acid was obtained with a melting point of 206°C (decomp.).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[C:14]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20]>O>[CH:1]([NH:4][C:6]1[C:14]([S:15](=[O:17])(=[O:18])[NH2:16])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
22.4 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 5 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 4N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
after which the resulting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid was collected by suction
CUSTOM
Type
CUSTOM
Details
After recrystallization from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
the acid was obtained with a melting point of 206°C (decomp.)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C(C)(C)NC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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